

An In-depth Technical Guide to Bis-PEG2-PFP Ester Linkers

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Compound of Interest

Compound Name: *Bis-PEG2-PFP ester*

Cat. No.: *B606172*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG2-PFP ester is a homobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development.[1][2] This linker features two pentafluorophenyl (PFP) ester reactive groups at either end of a discrete polyethylene glycol (PEG) spacer.[3] PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds, making them ideal for conjugating a wide range of biomolecules.[4][5] The PEG component, a short chain of two ethylene glycol units, enhances the water solubility of the linker and the resulting conjugate, which can reduce aggregation and immunogenicity. This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with **Bis-PEG2-PFP ester** linkers.

Core Properties of Bis-PEG2-PFP Ester

The **Bis-PEG2-PFP ester** is favored in many bioconjugation applications due to its distinct chemical and physical properties. A key advantage of PFP esters over the more traditional N-hydroxysuccinimide (NHS) esters is their greater resistance to hydrolysis in aqueous solutions. This enhanced stability leads to more efficient and reproducible conjugation reactions, especially when working with valuable biomolecules.

Physicochemical Properties

A summary of the key quantitative data for **Bis-PEG2-PFP ester** is presented in the table below.

Property	Value	Reference
Chemical Formula	C20H12F10O6	
Molecular Weight	538.3 g/mol	
CAS Number	1314378-18-1	
Purity	≥95-98%	
Physical Form	Colorless oil or low melting point solid	
Solubility	Soluble in organic solvents such as DMSO, DMF, DCM, THF, and acetonitrile.	
Storage Condition	-20°C with desiccant	

Reactivity and Stability

PFP esters react with primary and secondary amines to form stable amide bonds. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by the amine. This results in the release of pentafluorophenol (PFP-OH) as a byproduct.

The reaction is most efficient at a slightly basic pH, typically between 7.2 and 8.5. While higher pH increases the rate of the desired aminolysis, it also accelerates the competing hydrolysis reaction. However, PFP esters are significantly more stable against hydrolysis compared to NHS esters, which have a half-life of minutes at pH 8. In a comparative study, PFP esters were found to be approximately 6-fold more stable than NHS esters in aqueous solutions.

Key Applications

The favorable properties of **Bis-PEG2-PFP ester** linkers make them suitable for a variety of applications in research and drug development.

- **Antibody-Drug Conjugates (ADCs):** This linker can be used to conjugate cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. The hydrophilic PEG spacer can improve the pharmacokinetic properties of the ADC.
- **PROTACs:** **Bis-PEG2-PFP ester** can serve as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins.
- **Protein and Peptide Modification:** The linker is widely used for the covalent conjugation of proteins and peptides for various applications, including diagnostics and therapeutics.
- **Surface Functionalization:** Biomolecules can be attached to surfaces modified with amine groups using this crosslinker.
- **Fluorophore and Hapten Labeling:** PFP esters are effective for attaching reporter molecules like fluorophores or haptens to primary amines on biomolecules. Interestingly, PFP esters have been shown to provide preferential labeling of the light chain of native monoclonal antibodies.

Experimental Protocols

Below are detailed methodologies for key experiments involving **Bis-PEG2-PFP ester** linkers.

General Protocol for Protein Conjugation

This protocol outlines the general steps for conjugating a **Bis-PEG2-PFP ester** to a protein containing accessible amine groups.

Materials:

- **Bis-PEG2-PFP ester**
- Protein with free amine groups
- Reaction Buffer: Amine-free buffer such as 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0. Other options include 50–100 mM PBS, borate, carbonate/bicarbonate, or HEPES buffer, pH 7.2–8.5. Avoid buffers containing primary amines like Tris or glycine.

- Anhydrous organic solvent: DMSO or DMF.
- Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0.
- Desalting columns or dialysis equipment for purification.

Procedure:

- Prepare the Protein Solution:
 - Dissolve the protein in the reaction buffer at a concentration of 0.5–5 mg/mL.
 - If necessary, perform a buffer exchange using a desalting column or dialysis to ensure the protein is in an amine-free buffer.
- Prepare the PFP Ester Solution:
 - PFP esters are moisture-sensitive. Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.
 - Immediately before use, dissolve the **Bis-PEG2-PFP ester** in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10–100 mM). Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze.
- Initiate the Conjugation Reaction:
 - Slowly add the desired molar excess of the PFP ester solution to the protein solution while gently stirring. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point. The optimal ratio should be determined empirically.
 - Incubate the reaction at room temperature for 1–4 hours or at 4°C overnight. For some applications, incubation can be shorter, for instance, 30 minutes at room temperature or 2 hours on ice.
- Quench the Reaction (Optional):
 - If there is a need to stop the reaction or deactivate excess PFP ester, add a quenching buffer such as Tris-HCl to a final concentration of 20-50 mM and incubate for 15-30

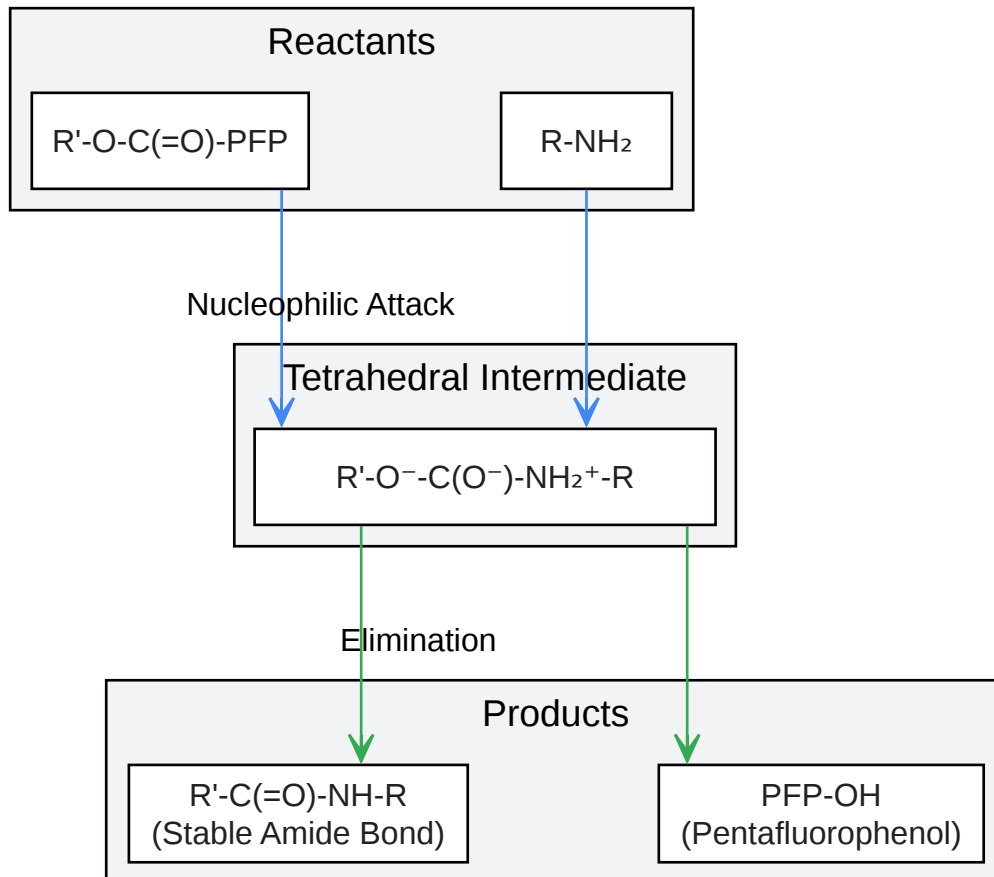
minutes at room temperature.

- Purify the Conjugate:
 - Remove excess, unreacted PFP ester and byproducts using a desalting column or dialysis.
- Analyze the Conjugate:
 - Confirm the conjugation and determine the degree of labeling using techniques such as HPLC, LC-MS, or SDS-PAGE.

Visualizations

Reaction Mechanism of PFP Ester with a Primary Amine

The following diagram illustrates the nucleophilic acyl substitution reaction between a PFP ester and a primary amine, resulting in the formation of a stable amide bond.

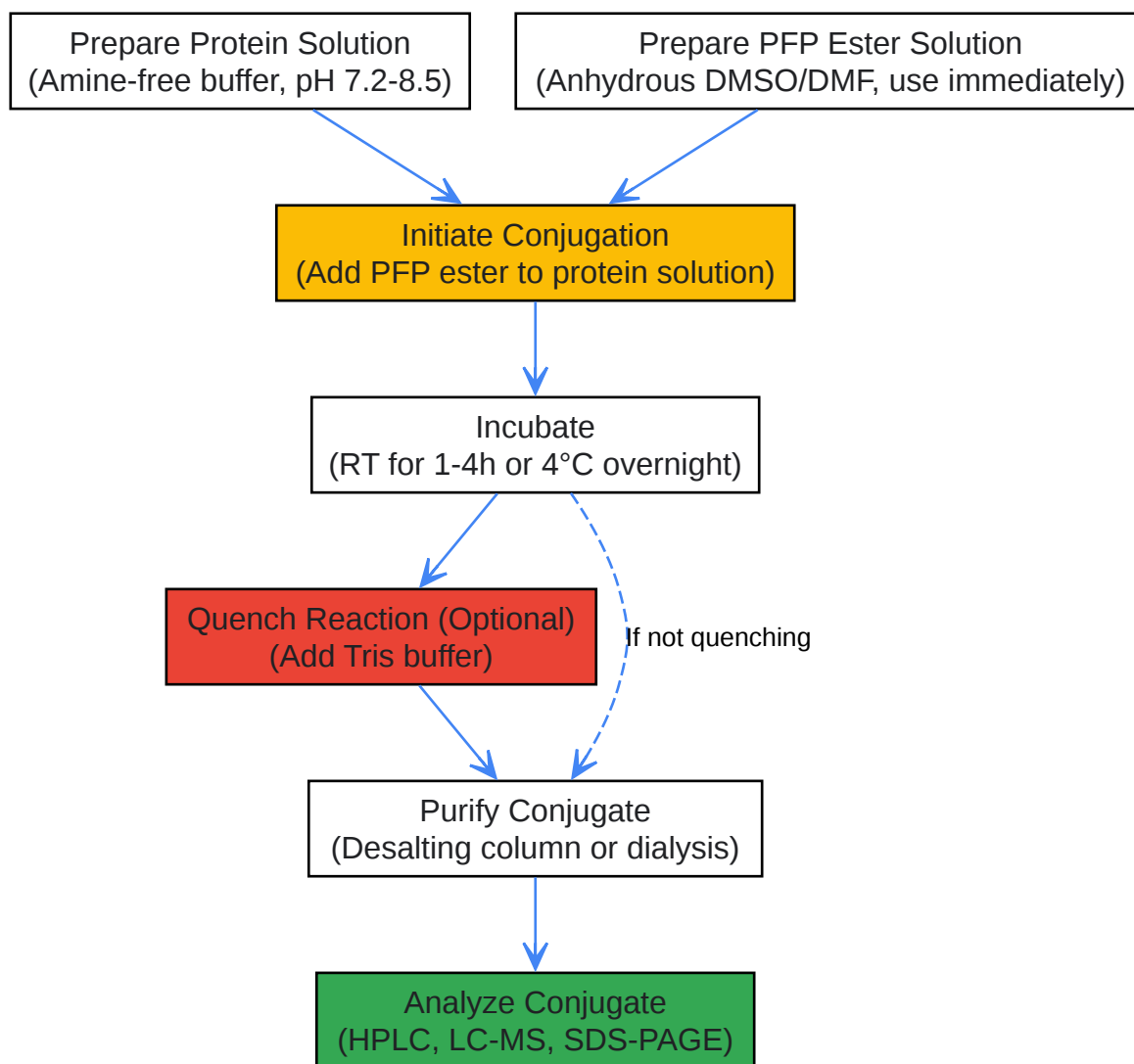


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Caption: Reaction of a PFP ester with a primary amine.

Experimental Workflow for Protein Conjugation

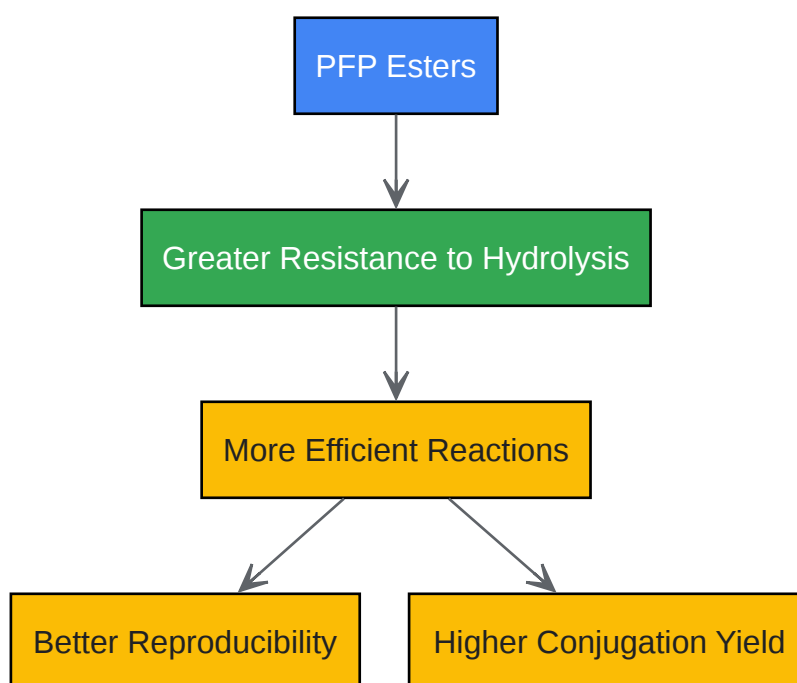
This diagram outlines the key steps in a typical protein conjugation experiment using a **Bis-PEG2-PFP ester** linker.

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Caption: Workflow for protein conjugation with PFP esters.

Logical Relationship: Advantages of PFP Esters over NHS Esters

This diagram illustrates the logical flow of advantages that PFP esters offer compared to NHS esters for bioconjugation.



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Caption: Key advantages of PFP esters in bioconjugation.

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